molecular formula C24H18N2O6S B4754870 [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate

Cat. No.: B4754870
M. Wt: 462.5 g/mol
InChI Key: DOZIAMUPLFFLIG-UHFFFAOYSA-N
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Description

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a benzenesulfonyl group, a methyl-phenylpyrazole core, and a benzodioxole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the benzenesulfonyl group and the benzodioxole carboxylate moiety. Common reagents used in these reactions include sulfonyl chlorides, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as polymer science, catalysis, and materials engineering.

Mechanism of Action

The mechanism of action of [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with specific biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6S/c1-16-22(33(28,29)19-10-6-3-7-11-19)23(26(25-16)18-8-4-2-5-9-18)32-24(27)17-12-13-20-21(14-17)31-15-30-20/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZIAMUPLFFLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate
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[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate
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[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate
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[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate
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[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate
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[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate

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